Naphtho[2,3-C][1,2]oxazole
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Overview
Description
Naphtho[2,3-C][1,2]oxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-C][1,2]oxazole can be synthesized through various methods. One common approach involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency in constructing naphthoxazole-related bioactive molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes and advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-C][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Naphtho[2,3-C][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound and its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism by which Naphtho[2,3-C][1,2]oxazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown potential as inhibitors of butyrylcholinesterase, an enzyme involved in the progression of Alzheimer’s disease . The molecular targets and pathways involved are often studied using computational methods and molecular docking studies to understand the interactions at the atomic level .
Comparison with Similar Compounds
Naphtho[2,3-C][1,2]oxazole can be compared with other similar compounds, such as:
Naphtho[2,1-d]oxazole: Another naphthoxazole derivative with slightly different structural properties and reactivity.
Thieno-thiazolostilbenes: Compounds with similar heterocyclic structures but containing sulfur atoms, which may exhibit different biological activities.
Benzoxazoles: Compounds with a benzene ring fused to an oxazole ring, often used in medicinal chemistry for their bioactive properties.
This compound is unique due to its specific ring fusion and the resulting electronic and steric effects, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
268-66-6 |
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Molecular Formula |
C11H7NO |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
benzo[f][2,1]benzoxazole |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-6-11-10(7-13-12-11)5-8(9)3-1/h1-7H |
InChI Key |
JZOKDVGUQNAZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CON=C3C=C2C=C1 |
Origin of Product |
United States |
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